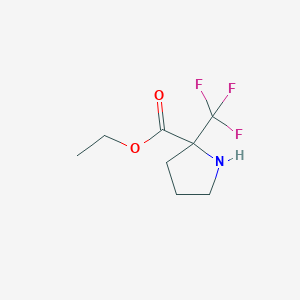

Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)4-3-5-12-7/h12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLJOJOIEIPTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679335 | |

| Record name | Ethyl 2-(trifluoromethyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-80-2 | |

| Record name | Proline, 2-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(trifluoromethyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Trifluoromethyl Pyrrolidine 2 Carboxylate and Its Analogs

Asymmetric Construction of the Pyrrolidine (B122466) Core

The de novo synthesis of the pyrrolidine ring allows for the rapid generation of molecular complexity from simple starting materials through asymmetric catalysis. nih.gov Various strategies have been developed to control the stereochemistry during the formation of the heterocyclic core.

Organocatalytic Asymmetric Michael Addition/Reductive Cyclization Approaches

A highly effective strategy for the enantioselective and diastereoselective synthesis of 2-trifluoromethyl pyrrolidines involves a formal (3+2)-annulation process. nih.govacs.org This method begins with the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. acs.orgnih.gov This initial addition proceeds under mild conditions with low catalyst loadings, yielding Michael adducts with high diastereo- and enantioselectivity. nih.gov

Subsequent diastereoselective reductive cyclization of the intermediate Michael adducts, typically through catalytic hydrogenation, generates the desired 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.govnih.gov This two-step sequence provides a reliable platform for accessing these valuable, highly functionalized heterocyclic compounds. nih.govacs.org Additionally, epimeric C(2)-trifluoromethyl pyrrolidines can be accessed from a common intermediate through an intramolecular SN2-displacement, demonstrating the versatility of the adducts. nih.gov

| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 1 | (S)-diphenylprolinol silyl (B83357) ether | Toluene | 95 | 96:4 | >99 | nih.govacs.org |

| 2 | Pyrrolidine-based carbamate | Not Specified | Up to 96 | >99:1 | >99 | doi.org |

| 3 | d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | Not Specified | High | High | High | nih.gov |

Decarboxylative [3+2] Cycloaddition Strategies Utilizing Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides is a powerful and efficient method for constructing the pyrrolidine scaffold. bohrium.commdpi.com In particular, decarboxylative approaches, where azomethine ylides are generated in situ from α-amino acids, offer a streamlined synthesis of highly substituted pyrrolidines. nih.gov

One such method involves the condensation of 3,3,3-trifluoroalanine with carbonyl compounds, which leads to the decarboxylative formation of an azomethine ylide. bohrium.comresearchgate.net This ylide then undergoes a subsequent [3+2] cycloaddition with electron-deficient alkenes or alkynes to produce 2-trifluoromethylated pyrrolidines and 3-pyrrolines in moderate to good yields under mild conditions. bohrium.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials and generates CO2 and H2O as the only stoichiometric byproducts, enhancing its atom economy. researchgate.net The reaction of trifluoromethyl ketones with glycine (B1666218) or other α-amino acids can also generate stabilized azomethine ylides that react with dipolarophiles like maleimides to yield 2-CF3-substituted pyrrolidines. nih.gov

| Amino Acid | Carbonyl Compound | Dipolarophile | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,3,3-Trifluoroalanine | Aromatic Aldehydes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 2-CF3-3-Pyrroline | Moderate to Good | bohrium.com |

| Glycine | Trifluoromethyl Ketones | Maleimides | 2-CF3-Pyrrolidine | 50-76 | nih.gov |

| Sarcosine/Isatin | Chromone-3-carboxylic acid | Not Applicable | Pyrrolidine-chromanone | High | nih.gov |

Electrocatalytic Radical Ene-Yne Cyclization Pathways for Trifluoromethylated Pyrrolidines

Electrosynthesis offers a unique approach for generating reactive intermediates under mild conditions. nsf.gov The stereoselective synthesis of chlorotrifluoromethylated pyrrolidines has been achieved using an electrochemical method known as anodically coupled electrolysis. nsf.gov This process combines two parallel oxidative events in a convergent manner. nsf.gov

In this system, the bench-stable and commercially available solids CF3SO2Na (Langlois reagent) and MgCl2 are used as sources for the trifluoromethyl radical (•CF3) and chlorine radical (•Cl), respectively. nsf.gov The reaction is controlled with an earth-abundant manganese catalyst. The proposed mechanism involves the electrocatalytic generation of the electrophilic •CF3 radical, which adds to the alkene portion of a 1,6-enyne substrate. nsf.gov The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the alkyne, followed by chlorination, to furnish the highly functionalized pyrrolidine derivative. nsf.gov The introduction of a chelating ligand was found to enable high stereochemical control over the geometry of the resulting alkene in the pyrrolidine product. nsf.gov

Enantioselective Intramolecular Aza-Michael Reactions in Fluorinated Pyrrolidine Synthesis

The intramolecular aza-Michael reaction is a key strategy for the synthesis of nitrogen-containing heterocycles. acs.org This reaction has been successfully applied to the enantioselective synthesis of fluorinated pyrrolidine derivatives. In one approach, the cyclization of conjugated amides bearing a remote α,β-unsaturated ketone moiety is catalyzed by a chiral phosphoric acid, such as a (S)-TRIP-derived catalyst. nih.govacs.org

This methodology has been used to synthesize α-trifluoromethylated pyrrolidines in excellent yield (95%) and high enantiomeric excess (85% ee). acs.org The absolute configuration of the newly formed stereocenter was confirmed by X-ray analysis. acs.org This strategy provides a convenient, multi-step sequence to access enantiomerically enriched fluorinated indolizidinones from the resulting chiral pyrrolidines. nih.govacs.org Another study demonstrated the diastereoselective cyclization of an aminofluorovinylsulfone via an intramolecular aza-Michael addition, leading preferentially to the anti-N-benzylpyrrolidine sulfone. acs.org

Photocatalytic [3+2] Cycloaddition Methodologies for Pyrrolidine Ring Formation

Visible-light photoredox catalysis provides a mild and efficient pathway for generating reactive intermediates. nih.gov This approach has been applied to the synthesis of pyrrolidines via a [3+2] cycloaddition. In this methodology, aziridines are used as masked azomethine ylides. nih.gov Upon visible-light irradiation in the presence of an organic photocatalyst, a single-electron transfer (SET) from the aziridine (B145994) to the excited photocatalyst occurs. This generates an aziridine radical cation, which undergoes rapid ring-opening to form a stabilized radical cation intermediate that ultimately yields the azomethine ylide. nih.gov

This in situ-generated ylide then reacts with various dipolarophiles in a [3+2] cycloaddition to afford highly functionalized pyrrolidines. nih.gov The process is extremely fast, often completing in minutes, with high chemo-, regio-, and diastereoselectivity. nih.gov Furthermore, visible light has been used to promote a cascade trifluoromethylation/cyclization of inactivated alkenes with CF3Br, leading to trifluoromethylated polycyclic aza-heterocycles. nih.gov This radical-based pathway involves the addition of a trifluoromethyl radical to a C=C bond, followed by an intramolecular radical cyclization to form the heterocyclic ring. nih.gov

Synthesis Utilizing Chiral Pool and Trifluoromethyl-Containing Precursors

The use of readily available, enantiopure starting materials from the chiral pool is a common and efficient strategy in total synthesis. wikipedia.org Contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org Many methods for preparing optically active 2-trifluoromethylated pyrrolidines rely on the use of such chiral starting materials or auxiliaries. nih.gov

For instance, derivatives of the amino acid proline, such as (S)-prolinol, are common starting points for the synthesis of various pyrrolidine-containing drugs. mdpi.com The inherent chirality of these precursors is transferred through the synthetic sequence, establishing the stereochemistry of the final product.

Alternatively, precursors that already contain the trifluoromethyl group can be employed. This approach directly incorporates the crucial CF3 moiety from the outset. Examples of such precursors include:

3,3,3-Trifluoroalanine: Used to generate trifluoromethylated azomethine ylides for [3+2] cycloadditions. bohrium.com

Ethyl trifluoropyruvate: A versatile building block used as a precursor for both enantiomers of α-trifluoromethyl proline. researchgate.net

Trifluoroacetaldehyde (B10831) Derivatives: N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide, derived from trifluoroacetaldehyde ethyl hemiacetal, can undergo an ene-type reaction followed by acid-mediated cyclization to afford N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. researchgate.net

These strategies, which leverage either existing chirality or pre-installed functional groups, provide reliable and effective routes to complex molecules like Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate and its analogs.

Multi-Component Reaction Sequences for Pyrrolidine-2-carboxylate Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecular structures like pyrrolidine derivatives in a single, efficient step. researchgate.net These reactions offer significant advantages, including high atom economy, step economy, and the reduction of waste compared to traditional multi-step synthetic routes. researchgate.net By combining three or more starting materials in a one-pot procedure, MCRs allow for the rapid construction of polysubstituted pyrrolidine rings.

One notable approach involves a three-component reaction (3CR) utilizing an aldehyde, an aminomalonate, and a nitro-alkene to produce highly functionalized 2,3,4,5-tetrasubstituted pyrrolidines with high diastereoselectivity. mdpi.com Another strategy employs the reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate to yield polysubstituted pyrrolidinones, which are valuable intermediates. beilstein-journals.org The initial step in such acid-catalyzed reactions is often the formation of an iminium species from the aldehyde and amine, which is then attacked by a nucleophilic partner. beilstein-journals.org These MCRs demonstrate a versatile and straightforward pathway to complex pyrrolidine cores from simple, readily available starting materials. mdpi.combeilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| 3-Component Reaction (3CR) | Aldehyde, Aminomalonate, Nitro-alkene | Metal-free | 2,3,4,5-Tetrasubstituted Pyrrolidine | High diastereoselectivity | mdpi.com |

| 3-Component Reaction (3CR) | Aromatic Aldehydes, Amines, Dialkyl Acetylenedicarboxylate | Eco-friendly | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Forms functionalized pyrrolidinone derivatives | beilstein-journals.org |

| 4-Component Reaction (4CR) | Aldimines, Acyl Chlorides, Alkynes, Carbon Monoxide | Not specified | Polysubstituted Pyrrolidine | Incorporates four distinct components | mdpi.com |

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological activities. In pyrrolidine synthesis, achieving high stereochemical control, particularly diastereoselectivity, is a key challenge and an area of intensive research. nih.govmdpi.com The relative stereochemistry of substituents on the pyrrolidine ring is influenced by factors such as the choice of catalyst, reaction conditions, and the nature of the substrates. mappingignorance.orgbeilstein-journals.org

For instance, in the Michael addition reactions used to form substituted pentanenitriles, which are precursors to pyrrolidines, the diastereoselectivity can be modest or high depending on the reaction conditions. mdpi.com Phase-transfer catalysis has been shown to yield products with high yield but sometimes low diastereoselectivity. mdpi.com The development of catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides represents one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines, with the potential to create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of specific enantiomers of a chiral molecule. bohrium.com For the synthesis of enantiomerically enriched pyrrolidines, a variety of catalytic systems have been developed. mappingignorance.orgmdpi.com

Organocatalysis : Chiral pyrrolidine-based organocatalysts, derived from natural amino acids like proline, are widely used. mdpi.com These catalysts operate through various activation modes, such as forming enamines or iminium ions with substrates, to induce enantioselectivity. nih.govmdpi.com For example, SOMO-catalysis (Singly Occupied Molecular Orbital catalysis) has been employed in a formal (3+2) cycloaddition cascade to construct enantioenriched pyrrolidines from aldehydes and olefins with high efficiency and enantiocontrol. nih.gov

Metal-Based Catalysis : Chiral metal complexes are also highly effective. Catalytic systems based on Copper(I) or Silver(I) have been successfully used in asymmetric 1,3-dipolar cycloadditions of azomethine ylides. mappingignorance.org Furthermore, chiral ruthenium porphyrin complexes have been shown to catalyze three-component coupling reactions to yield multifunctionalized pyrrolines with high asymmetry. mdpi.com

Table 2: Catalytic Systems for Enantioselective Pyrrolidine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

| Organocatalyst | Proline derivatives | Aldol (B89426), Michael, Mannich reactions | Metal-free, low toxicity, readily available | bohrium.commdpi.com |

| Organo-SOMO Catalyst | Chiral amine + Oxidant | (3+2) Cycloaddition | High enantiocontrol, radical-polar crossover mechanism | nih.gov |

| Metal Catalyst | Cu(I) / Ag(I) complexes | 1,3-Dipolar Cycloaddition | High stereoselectivity (exo/endo control) | mappingignorance.org |

| Metal Catalyst | Chiral Ruthenium Porphyrin | Three-Component Coupling | Asymmetric synthesis of multi-functionalized pyrrolines | mdpi.com |

After a stereoselective synthesis, it is crucial to accurately determine the ratio of the diastereomers formed. The most common and powerful technique for this assessment is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR). mdpi.com

By analyzing the ¹H NMR spectrum of the crude product mixture, chemists can identify distinct signals corresponding to each diastereomer. The integration of these signals provides a quantitative measure of their relative abundance, thus establishing the diastereomeric ratio (d.r.). nih.govmdpi.com Key diagnostic signals often include the protons on the newly formed stereocenters. For example, in the analysis of substituted oxonitriles, the chemical shifts of the methylene (B1212753) (CH₂) protons and the coupling constants between adjacent protons (e.g., H-3 and H-4) are distinct for the syn and anti diastereomers. mdpi.com For one set of diastereomers, the coupling constants between H-3 and H-4 were reported to be in the range of 4.8–5.5 Hz and 8.4–9.0 Hz, while for the other set, the values were 5.3–5.4 Hz and 8.1–8.4 Hz, allowing for clear assignment and ratio determination. mdpi.com

Chemical Transformations and Functional Group Interconversions of Ethyl 2 Trifluoromethyl Pyrrolidine 2 Carboxylate Derivatives

Reactivity of the Ester Moiety: Esterification and Amidation Reactions

The ethyl ester group in ethyl 2-trifluoromethyl-pyrrolidine-2-carboxylate is a key site for functionalization. Standard transformations such as hydrolysis, transesterification, and amidation allow for the introduction of a variety of substituents, profoundly influencing the molecule's properties.

Hydrolysis and Transesterification: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for further modifications. Transesterification, achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allows for the exchange of the ethyl group for other alkyl or aryl moieties.

Amidation: Direct reaction of the ester with amines or their activated equivalents leads to the formation of amides. This transformation is crucial for building more complex molecules, such as peptides or other biologically active compounds. The reaction of pyrrolidine-2-carboxylates with amines can be facilitated to produce a wide range of carboxamides. nih.gov For instance, the synthesis of alpelisib, a pharmaceutical agent, involves the coupling of a (S)-pyrrolidine-2-carboxamide moiety with an imidazole (B134444) intermediate. mdpi.com Similarly, various N-trifluoromethyl amides can be synthesized from carboxylic acid derivatives, highlighting a broad scope for creating diverse amide structures. nih.govescholarship.org

Table 1: Representative Amidation Reactions on Pyrrolidine (B122466) Carboxylates

| Reactant 1 | Reactant 2 | Product | Application/Significance |

|---|---|---|---|

| Pyrrolidine-2-carboxylate Derivative | Primary/Secondary Amine | Pyrrolidine-2-carboxamide | Synthesis of bioactive molecules, peptide analogues nih.govmdpi.com |

| Pyrrolidine-2-carboxylic acid | (S)-(1-ethylpyrrolidin-2-yl)methanamine | Remoxypride precursor | Synthesis of pharmaceutical agents mdpi.com |

Modifications of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of chemical modifications, including N-alkylation, N-acylation, and N-arylation. These reactions are fundamental for introducing diversity and modulating the physicochemical properties of the resulting derivatives. The basicity of the pyrrolidine nitrogen can be influenced by the substituents at the C-2 position. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base. nih.gov N-acylation is achieved by reacting the pyrrolidine with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are often high-yielding and allow for the introduction of a vast array of functional groups.

N-Arylation and Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds. This provides access to a class of compounds with distinct electronic and conformational properties. For example, substrates with alkyl groups on the nitrogen atom have shown superior reactivity in palladium-catalyzed amination reactions compared to those with aryl substituents. acs.org

Table 2: Examples of Pyrrolidine Nitrogen Modifications

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| N-Alkylation | Allyl bromide, K2CO3 | N-allyl-pyrrolidine derivative | Smooth reaction, good yield nih.gov |

| N-Tosylation | TsCl, base | N-tosyl-pyrrolidine derivative | Protection of nitrogen, activation for further reactions researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | N-aryl-pyrrolidine derivative | Formation of C-N bond, access to diverse aryl substituents acs.org |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and strong electron-withdrawing nature, which significantly impacts the properties of the parent molecule. nih.gov Direct chemical transformations of the CF3 group are challenging due to the strength of the C-F bonds. nih.gov

The primary role of the CF3 group in this scaffold is often to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov While direct conversion of the CF3 group into other functionalities on this specific scaffold is not commonly reported, research into trifluoromethylation and defluorinative functionalization of other systems is an active area. For instance, (trifluoromethyl)alkenes can undergo defluorinative esterification to yield α-arylacrylates, demonstrating the cleavage of C-F bonds under specific, transition-metal-free conditions. acs.org However, such reactivity is highly substrate-dependent and not directly applicable to the saturated pyrrolidine system without prior modification. The inertness of the CF3 group is often an advantage, allowing for selective reactions at other positions of the molecule without its interference. nih.gov

Ring System Reactivity and Derivatization Strategies

Modification of the pyrrolidine ring itself, beyond the nitrogen atom, offers a pathway to complex, three-dimensionally diverse structures. Strategies include C-H functionalization, ring-expansion, and ring-contraction methods.

Synthesis and Functionalization: Stereoselective syntheses of highly substituted 2-trifluoromethyl pyrrolidines can be achieved through methods like asymmetric Michael addition followed by reductive cyclization, yielding products with multiple contiguous stereocenters. acs.org This highlights the possibility of introducing substituents at the 3 and 4-positions of the pyrrolidine ring.

Ring Manipulations: Ring-contraction strategies have been developed to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines from 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium (B1262131) intermediate. nih.gov Conversely, skeletal editing methods that allow for the direct insertion of a nitrogen atom into pyrrolidine rings can convert them into tetrahydropyridazine scaffolds, offering a powerful strategy for scaffold hopping. nih.gov Such advanced methods could potentially be adapted for derivatives of this compound to generate novel heterocyclic systems.

Table 3: Derivatization Strategies for the Pyrrolidine Ring

| Strategy | Description | Resulting Structure | Reference |

|---|---|---|---|

| Asymmetric Michael Addition/Reductive Cyclization | Organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins followed by hydrogenation. | Trisubstituted 2-trifluoromethyl pyrrolidines | acs.org |

| Ring Contraction | Ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate. | 2-Substituted 2-(trifluoromethyl)pyrrolidines | nih.gov |

| Skeletal Editing | Direct insertion of a nitrogen atom into the pyrrolidine ring. | Tetrahydropyridazine scaffold | nih.gov |

Chemo- and Regioselective Functionalization Approaches

Given the multiple reactive sites on the this compound scaffold, chemo- and regioselectivity are critical for controlled synthesis. The distinct reactivity of the ester, the secondary amine, and the C-H bonds on the ring allows for selective transformations by carefully choosing reagents and reaction conditions.

For example, the nucleophilic nitrogen can be selectively acylated or alkylated under basic conditions without affecting the ester group. Conversely, the ester can be hydrolyzed under acidic or basic conditions, which may or may not affect a pre-existing N-protecting group, depending on its lability.

Advanced methods like 1,3-dipolar cycloaddition reactions offer high regioselectivity in the synthesis of complex spiro[pyrrolidine-2,3′-oxindoles]. researchgate.netnih.govmdpi.com Such strategies rely on the controlled generation of an azomethine ylide from the pyrrolidine ring (or its precursor) and its subsequent reaction with a dipolarophile. Applying similar principles could allow for the regioselective functionalization of the pyrrolidine ring at positions adjacent to the nitrogen atom.

The development of chemo- and regioselective methods is essential for building libraries of complex molecules based on the this compound core, enabling the exploration of structure-activity relationships for various biological targets. nih.gov

Computational and Theoretical Investigations of Ethyl 2 Trifluoromethyl Pyrrolidine 2 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic properties of molecular systems. For Ethyl 2-trifluoromethyl-pyrrolidine-2-carboxylate, DFT calculations can provide deep insights into its electronic structure and reactivity. By solving the Kohn-Sham equations, one can determine the molecule's electron density and from this, a host of chemical descriptors can be calculated.

Key electronic properties that can be elucidated through DFT studies include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would reveal the electrophilic and nucleophilic sites of the molecule, highlighting regions prone to electrostatic interactions. In this compound, the trifluoromethyl group is expected to create a region of low electron density, while the lone pairs on the nitrogen and oxygen atoms will correspond to areas of high electron density.

The HOMO-LUMO energy gap is another critical parameter obtainable from DFT calculations, which provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be employed to calculate various reactivity descriptors, as conceptualized within the framework of Conceptual DFT. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can offer a quantitative measure of the molecule's reactivity and selectivity towards different reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data based on typical values for similar fluorinated organic molecules, as specific experimental or computational data for the title compound is not readily available.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a significant molecular polarity. |

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. nih.gov For a flexible molecule like this compound, understanding its conformational landscape and stereochemical preferences is of paramount importance. The pyrrolidine (B122466) ring can adopt various puckered conformations, typically described as envelope or twist forms. nih.gov The substituents on the ring, particularly the bulky and electron-withdrawing trifluoromethyl and ethyl carboxylate groups at the C2 position, will significantly influence the conformational equilibrium.

Computational methods, particularly molecular mechanics and quantum chemical calculations, are indispensable tools for exploring the potential energy surface of the molecule. A systematic conformational search can identify the low-energy conformers and the transition states connecting them. The relative energies of these conformers provide insights into their population distribution at a given temperature.

Table 2: Illustrative Relative Energies of Conformers of this compound This table presents a hypothetical conformational analysis. The actual energy values would require specific computational studies.

| Conformer | Dihedral Angle (N-C2-C(O)-O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 60° | 0.0 | 75 |

| B | 180° | 1.5 | 15 |

| C | -60° | 2.5 | 10 |

Mechanistic Elucidation of Key Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For key reactions involving the synthesis or transformation of this compound, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers.

For example, in the synthesis of trifluoromethylated pyrrolidines, computational modeling can be used to investigate the mechanism of the key cyclization step. riken.jp By calculating the energies of the reactants, products, and all stationary points along the reaction coordinate, the rate-determining step can be identified. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

DFT calculations are commonly used to model reaction mechanisms. By locating the transition state structures and performing intrinsic reaction coordinate (IRC) calculations, one can verify that the transition state connects the correct reactant and product. The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. Such studies can also shed light on the role of catalysts, solvents, and substituent effects on the reaction outcome.

Predictive Modeling for Novel Derivatives and Reaction Outcomes

Building upon the foundational understanding of the electronic structure, conformation, and reactivity of this compound, predictive modeling techniques can be employed to design novel derivatives with desired properties and to anticipate the outcomes of new reactions. malvernpanalytical.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively.

By generating a library of virtual derivatives of this compound with diverse substituents, computational tools can predict their properties, such as binding affinity to a specific biological target, solubility, or metabolic stability. pharmajen.com These predictions can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov

Machine learning algorithms, trained on large datasets of chemical information, are increasingly being used to develop sophisticated predictive models. pharmajen.com These models can learn complex relationships between molecular features and experimental outcomes, enabling the prediction of reaction yields, regioselectivity, and stereoselectivity for a wide range of transformations. For this compound, such models could guide the design of new synthetic routes or the functionalization of the pyrrolidine ring to generate novel compounds with enhanced biological activity.

Utility of Ethyl 2 Trifluoromethyl Pyrrolidine 2 Carboxylate As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems and Analogs

Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate serves as a valuable starting material for the synthesis of a diverse array of complex heterocyclic systems. The presence of the reactive ester functionality and the secondary amine within the pyrrolidine (B122466) ring allows for a variety of chemical transformations to build fused and spirocyclic ring systems.

One common strategy involves the derivatization of the pyrrolidine nitrogen, followed by cyclization reactions. For instance, N-alkylation with bifunctional electrophiles can introduce a side chain that subsequently reacts with the ester group, or a suitably introduced functional group, to form a new ring. The trifluoromethyl group at the C2 position can sterically and electronically influence the course of these cyclization reactions, potentially leading to high diastereoselectivity.

Recent research has demonstrated the synthesis of fused pyrrolidines through [3+2] cycloaddition reactions of unstabilized azomethine ylides with electron-deficient alkenes. nih.gov While not specifically detailing the use of the title compound, this methodology highlights a potential pathway where the pyrrolidine nitrogen of this compound could be transformed into an azomethine ylide precursor for the construction of fused heterocyclic systems. The synthesis of functionalized heptacyclic pyrrolo[2,1-a]isoquinolines via 1,3-dipolar cycloadditions further underscores the utility of pyrrolidine-based dipoles in generating molecular complexity. thieme.de

Furthermore, the ester group can be reduced to a primary alcohol, which can then be used in a variety of cyclization strategies, including etherification or Mitsunobu reactions, to form oxygen-containing heterocyclic rings fused to the pyrrolidine core. The inherent chirality of the starting material is often transferred to the newly formed stereocenters in the final product.

The synthesis of dihydrouracils spiro-fused to pyrrolidines showcases another approach where the pyrrolidine scaffold is central to the construction of complex, druglike molecules. nih.govresearchgate.net This strategy involves the formation of a urea (B33335) at the pyrrolidine nitrogen, followed by base-mediated cyclization. Adapting such a strategy to this compound could provide access to novel spirocyclic compounds with potential biological activity.

Table 1: Examples of Heterocyclic Systems Accessible from Pyrrolidine Scaffolds

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Fused Pyrrolidines | [3+2] Cycloaddition | Medicinal Chemistry |

| Spiro-fused Dihydrouracils | Urea formation and cyclization | CNS-active compounds |

| Pyrrolo[2,1-a]isoquinolines | 1,3-Dipolar Cycloaddition | Materials Science |

| Oxygen-containing fused heterocycles | Reduction and intramolecular cyclization | Bioactive molecules |

Application in the Construction of Natural Product-Inspired Cores (Focus on Synthetic Strategy)

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of natural product-inspired cores often relies on the use of chiral building blocks that can efficiently introduce key structural features and stereochemistry. This compound, with its defined stereochemistry and versatile functional groups, is a promising candidate for such endeavors.

A key synthetic strategy involves leveraging the inherent chirality of the pyrrolidine ring to control the stereochemical outcome of subsequent reactions. For example, the trifluoromethylated quaternary center at C2 can direct the approach of reagents to the opposite face of the ring, leading to highly diastereoselective transformations at other positions of the pyrrolidine. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

While direct applications of this compound in the total synthesis of natural products are not extensively documented in the reviewed literature, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines provides a clear blueprint for its potential use. researchgate.netnih.gov These methods often involve the creation of a stereogenic quaternary center, a common feature in many natural products. The title compound already possesses this feature, making it an advanced intermediate for such synthetic campaigns.

The synthesis of secophenanthroindolizidine alkaloids, for instance, often involves the construction of a substituted pyrrolidine core. researchgate.netnih.gov A retrosynthetic analysis might envision the elaboration of this compound through functional group manipulation of the ester and N-H bond to append the necessary fragments for cyclization into the indolizidine core.

Design of Chiral Ligands and Organocatalysts Based on the Pyrrolidine-2-carboxylate Scaffold

The pyrrolidine-2-carboxylate scaffold, most notably found in the amino acid proline, is a privileged structure in asymmetric catalysis. nih.gov The development of chiral ligands for metal-catalyzed reactions and purely organic catalysts (organocatalysts) has been greatly influenced by this motif. This compound provides a unique platform for the design of novel catalysts, where the trifluoromethyl group can modulate the catalyst's steric and electronic properties.

Chiral Ligands: The secondary amine of the pyrrolidine ring can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups, leading to the formation of chiral ligands for transition metal catalysis. researchgate.netnih.gov The synthesis of P-chiral phosphine ligands, for example, often starts from chiral precursors that dictate the final stereochemistry. nih.gov this compound can be envisioned as a precursor for the synthesis of novel P,N-ligands. The ester group can be converted to a hydroxymethyl group, which can then be transformed into a phosphine moiety. The trifluoromethyl group at the C2 position would be in close proximity to the metal center in a coordination complex, potentially influencing the enantioselectivity of the catalyzed reaction through steric repulsion or electronic interactions.

Organocatalysts: Proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govnih.govresearchgate.net The catalytic cycle often involves the formation of an enamine or iminium ion intermediate. The trifluoromethyl group in this compound would significantly impact the nucleophilicity and basicity of the pyrrolidine nitrogen, as well as the stability and reactivity of the catalytic intermediates. This modification could lead to organocatalysts with enhanced reactivity or selectivity compared to their non-fluorinated counterparts. For instance, the electron-withdrawing nature of the CF3 group could increase the acidity of the N-H proton, potentially altering the mechanism of catalysis. The synthesis of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to be effective in the Michael addition of aldehydes to nitroolefins, suggesting that the sterically demanding trifluoromethyl group could also impart beneficial properties. beilstein-journals.org

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Potential Reaction | Role of CF3 Group |

| Chiral Phosphine Ligands | Asymmetric Hydrogenation, Allylic Alkylation | Steric and electronic influence on the metal center |

| Proline-based Organocatalysts | Asymmetric Aldol Reaction, Michael Addition | Modulation of catalyst pKa and intermediate stability |

Exploration of Structural Diversification and its Influence on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the pyrrolidine ring are highly dependent on the nature and stereochemistry of its substituents. The presence of a trifluoromethyl group at the C2 position, alongside an ethyl carboxylate group, introduces significant electronic and steric effects that can be exploited for structural diversification.

The electron-withdrawing trifluoromethyl group has a profound impact on the electronic properties of the pyrrolidine ring. beilstein-journals.org It can influence the pKa of the pyrrolidine nitrogen, making it less basic compared to its non-fluorinated analog. This altered basicity can affect the nucleophilicity of the nitrogen in substitution reactions. Furthermore, the CF3 group can influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects such as the gauche effect. beilstein-journals.org

The steric bulk of the trifluoromethyl group also plays a crucial role in directing the stereochemical outcome of reactions. In reactions involving the functionalization of the pyrrolidine ring, reagents are likely to approach from the face opposite to the bulky CF3 group, leading to high levels of diastereoselectivity. This principle can be applied to the introduction of new substituents at various positions on the pyrrolidine ring, allowing for the controlled synthesis of a wide range of structurally diverse derivatives.

A comparative study of trifluoromethyl- and methyl-group substitutions in proline has shown significant differences in their effects on the properties of the molecule. researchgate.net The trifluoromethyl group, for example, can enhance the lipophilicity of the molecule. This increased lipophilicity can be a desirable property in the design of drug candidates, as it can improve membrane permeability and bioavailability. nih.gov

The diastereoselective synthesis of highly functionalized proline derivatives through cascade reactions highlights the potential for complex transformations of substituted pyrrolidines. mdpi.com Applying similar strategies to this compound could lead to the rapid generation of a library of diverse and complex molecules for biological screening.

Chemical Fragment-Based Design Approaches in Molecular Construction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. lifechemicals.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The pyrrolidine scaffold is an attractive core for fragment libraries due to its three-dimensional character and its prevalence in known drugs. nih.gov

This compound possesses several features that make it an excellent candidate for inclusion in a fragment library. Its molecular weight and complexity are within the typical range for fragments. The trifluoromethyl group is a desirable feature in fragment design, as it can introduce favorable interactions with protein targets and improve pharmacokinetic properties. The use of 19F NMR spectroscopy in fragment screening makes fluorinated fragments particularly valuable, as the fluorine nucleus provides a sensitive and unambiguous signal for detecting binding events. lifechemicals.commdpi.com

The pyrrolidine ring provides a rigid scaffold that presents its functional groups in a well-defined spatial orientation. The ester and the secondary amine of this compound offer convenient handles for fragment elaboration. These groups can be readily modified to explore the chemical space around the initial fragment hit and to improve binding affinity and selectivity. The design and synthesis of pyrrolidine-based fragments that sample three-dimensional molecular space is an active area of research, and the title compound fits well within this paradigm. beilstein-journals.org

Table 3: Properties of this compound Relevant to Fragment-Based Design

| Property | Relevance to FBDD |

| Low Molecular Weight | Adherence to the "Rule of Three" for fragments |

| Three-Dimensional Scaffold | Exploration of non-flat chemical space |

| Presence of CF3 Group | Potential for favorable binding interactions and 19F NMR screening |

| Functional Handles (Ester, Amine) | Facile fragment elaboration and optimization |

Analytical and Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a comprehensive analysis of Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required.

¹H NMR spectroscopy would identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. The pyrrolidine (B122466) ring protons, the ethyl ester protons, and any potential diastereotopic protons would exhibit characteristic chemical shifts and coupling constants. ¹³C NMR spectroscopy, often proton-decoupled, would reveal the number of unique carbon atoms, including the quaternary carbon at the 2-position, the carbons of the pyrrolidine ring, the ethyl ester, and the trifluoromethyl group. The significant downfield shift of the carbon in the trifluoromethyl group is a key diagnostic feature.

Furthermore, ¹⁹F NMR spectroscopy is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A singlet would be expected in a proton-decoupled ¹⁹F spectrum, confirming the CF₃ moiety.

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure and ascertaining its stereochemistry.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, allowing for the tracing of the proton network within the pyrrolidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the ethyl ester and trifluoromethyl groups to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For stereochemical assignment, NOESY can reveal through-space interactions that help determine the relative configuration of substituents on the pyrrolidine ring.

As of the latest literature review, detailed, publicly available advanced NMR spectroscopic data specifically for this compound has not been reported.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. acs.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound, HRMS would confirm its expected molecular formula of C₈H₁₂F₃NO₂.

In addition to determining the molecular ion peak, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Techniques such as electrospray ionization (ESI) or electron ionization (EI) would be used to generate ions, and subsequent fragmentation can be analyzed. Characteristic fragmentation patterns for this compound would likely involve the loss of the ethoxy group from the ester, cleavage of the pyrrolidine ring, and potentially the loss of the trifluoromethyl group. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Specific high-resolution mass spectrometry data, including precise mass measurements and detailed fragmentation analysis for this compound, is not currently available in published literature.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment, including Chiral Stationary Phase HPLC/GC

Given the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers. Chromatographic techniques are essential for separating these enantiomers and assessing the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs) are the most common methods for this purpose.

Chiral stationary phases are designed to interact diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation. The choice of the chiral stationary phase is critical and often determined empirically. Common CSPs are based on derivatives of cellulose, amylose, cyclodextrins, or have brush-type chiral selectors.

For the analysis of this compound, a typical workflow would involve developing a method by screening various chiral columns and mobile phases (for HPLC) or temperature programs (for GC). Once a suitable method is established, it can be used to determine the enantiomeric ratio (er) or enantiomeric excess (ee) of a sample.

Detailed experimental conditions and chromatograms for the enantiomeric separation of this compound by chiral HPLC or GC have not been documented in the available scientific literature.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral molecules. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Absolute configuration: By using anomalous dispersion, the absolute stereochemistry at the C2 center could be determined as either (R) or (S).

Conformation in the solid state: The precise bond lengths, bond angles, and torsion angles would reveal the preferred conformation of the pyrrolidine ring and the orientation of the substituents.

Intermolecular interactions: The packing of the molecules in the crystal lattice would show any hydrogen bonding or other intermolecular forces that stabilize the solid-state structure.

The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality. To date, no published X-ray crystal structure for this compound is available.

Future Perspectives and Emerging Research Avenues for Ethyl 2 Trifluoromethyl Pyrrolidine 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of α-trifluoromethylated proline derivatives often relies on multi-step procedures that may involve harsh reagents or costly starting materials. Future research will prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Key research avenues include:

Catalytic Asymmetric Methods: Moving beyond stoichiometric chiral auxiliaries, the focus will be on developing catalytic asymmetric methods that can construct the chiral trifluoromethylated pyrrolidine (B122466) core with high enantioselectivity. This includes formal (3+2) annulation strategies that generate molecular complexity from simple precursors. acs.org

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer a highly selective and sustainable route to enantiopure trifluoromethylated pyrrolidine precursors under mild reaction conditions.

Photoredox Catalysis: Visible-light-mediated reactions could enable novel bond formations and cyclization strategies, potentially allowing for the direct trifluoromethylation of proline derivatives or related precursors in a more atom-economical fashion.

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids will be crucial for reducing the environmental impact of synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Annulation | High stereoselectivity, atom economy. acs.org | Catalyst design and optimization, substrate scope. |

| Biocatalysis | High enantioselectivity, mild conditions, sustainability. | Enzyme discovery and engineering, substrate compatibility. |

| Photoredox Catalysis | Novel reactivity, mild conditions. | Scalability, control of side reactions. |

| Green Solvent Systems | Reduced environmental impact, improved safety. | Solubility issues, catalyst compatibility and recovery. |

Expansion of Reactivity Profiles for Broad Chemical Diversification

The synthetic utility of Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate is determined by the reactivity of its functional groups: the ester, the secondary amine, and the CF3-substituted quaternary center. Future work will focus on exploring and exploiting this reactivity to generate a diverse range of derivatives.

Emerging research directions involve:

Selective N-Functionalization: Developing protocols for the selective introduction of a wide array of substituents on the pyrrolidine nitrogen to modulate steric and electronic properties for applications in medicinal chemistry and catalysis.

Ester Group Transformations: Exploring diverse transformations of the ethyl ester moiety into other functional groups such as amides, alcohols, or aldehydes, which serve as handles for further chemical elaboration.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening or rearrangement reactions to access unique acyclic or alternative heterocyclic scaffolds that retain the valuable trifluoromethylated stereocenter.

Exploration of New Catalytic Applications in Stereoselective Synthesis

The pyrrolidine ring is a cornerstone of organocatalysis, famously exemplified by proline. unibo.it The presence of a CF3 group in this compound is expected to significantly alter its catalytic behavior due to strong electron-withdrawing effects and increased steric bulk.

Future explorations in this area will include:

Design of Novel Organocatalysts: Using the compound as a chiral scaffold to design a new generation of organocatalysts for various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. unibo.itnih.gov The CF3 group could enhance catalyst stability and tune its acidity and hydrogen-bonding capabilities.

Ligand Development for Transition Metal Catalysis: Functionalizing the pyrrolidine ring to create novel chiral ligands for transition-metal-catalyzed reactions. The unique electronic signature of the CF3 group could influence the metal center's reactivity and selectivity, leading to improved performance in reactions like asymmetric hydrogenation or cross-coupling.

Peptide-Based Catalysis: Incorporating the α-Tfm-proline scaffold into peptides to create catalysts with well-defined three-dimensional structures. Such peptidic catalysts could mimic enzyme active sites, offering high levels of stereocontrol in complex reactions. unibo.it

Table 2: Potential Influence of the Trifluoromethyl Group on Catalysis

| Property | Influence of CF3 Group | Potential Catalytic Advantage |

| Acidity | Increases acidity of N-H proton. | Enhanced H-bond donating ability, altered enamine reactivity. unibo.it |

| Basicity | Decreases basicity of the nitrogen atom. nih.gov | Modulation of reaction kinetics and catalyst turnover. |

| Steric Hindrance | Provides a bulky, well-defined steric environment. | Improved facial discrimination and enantioselectivity. |

| Lipophilicity | Increases lipophilicity. | Enhanced solubility in non-polar solvents, potential for phase-transfer catalysis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivatives of this compound, the integration of modern automation and flow chemistry is essential. researchgate.net Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. nih.gov

Future research will likely focus on:

Multi-Step Flow Synthesis: Developing fully automated, multi-step flow sequences for the production of the target compound and its derivatives. beilstein-journals.orgnih.gov This would enable rapid access to libraries of analogues for screening purposes.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., NMR, IR, MS) into flow reactors to monitor reaction progress and enable rapid optimization of reaction conditions using machine learning algorithms. researchgate.net

Advanced Computational Design of Analogues with Tailored Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. Applying these methods to this compound can guide synthetic efforts and provide deep mechanistic insights.

Key avenues for future computational research include:

Predicting Catalytic Performance: Using Density Functional Theory (DFT) and other quantum mechanical methods to model transition states and predict the enantioselectivity and reactivity of catalysts derived from the target compound.

Virtual Screening: Creating virtual libraries of analogues and using molecular docking and dynamics simulations to predict their binding affinity to biological targets, thereby identifying promising candidates for drug discovery.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their observed catalytic activity or biological function, enabling the rational design of improved analogues.

By pursuing these emerging research avenues, the scientific community can fully harness the potential of this compound as a versatile tool for innovation in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-Trifluoromethyl-pyrrolidine-2-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, trifluoroacetic anhydride or trichloroacetyl chloride may act as acylating agents in the presence of pyrrole derivatives (e.g., pyrrolylmagnesium bromide) . Key conditions include temperature control (e.g., 80°C in N,N-dimethylacetamide) and stoichiometric ratios of reagents like potassium carbonate, which influence reaction efficiency . A yield comparison from literature shows variations (e.g., 21% in one protocol vs. higher yields with optimized catalysts).

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride, 0–5°C | ~50% | |

| Cyclization | K₂CO₃, 80°C, 10 hrs | 21% | |

| Purification | Silica gel chromatography | >95% |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and LC-MS are critical. For example:

- ¹H NMR : Look for characteristic peaks such as δ 3.71 ppm (ester methylene) and δ 2.12 ppm (methyl group adjacent to the pyrrolidine ring) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z 328.2 [M+1]⁺) and fragmentation patterns .

- FT-IR : Verify carbonyl stretches (~1700 cm⁻¹ for ester groups) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) at 4°C is recommended. Software like SHELXL or WinGX can refine crystallographic data. For anisotropic displacement parameters, use ORTEP for visualization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or LC-MS fragmentation) be resolved during characterization?

- Methodological Answer :

- Variable Solvent Testing : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and cross-validate experimental peaks .

- Isotopic Labeling : Introduce deuterated analogs to trace unexpected fragmentation in LC-MS .

Q. What computational tools are suitable for modeling the stereoelectronic effects of the trifluoromethyl group in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate conformational stability using packages like Gaussian or ORCA.

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, accounting for the electron-withdrawing trifluoromethyl group .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR or quenching agents to isolate reactive intermediates .

Q. What strategies mitigate impurities from byproducts like 1-chloro-2-methylpropane-2-ol in synthesis?

- Methodological Answer :

- Chromatographic Optimization : Use gradient elution with hexane/ethyl acetate to separate polar byproducts .

- In Situ Quenching : Add scavengers (e.g., silica-bound amines) to trap reactive intermediates during workup .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal contact .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to federal/local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.